molecular formula C18H19ClN4O2S B13357451 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide

Cat. No.: B13357451
M. Wt: 390.9 g/mol
InChI Key: NNRPXRWXTLSZEJ-UHFFFAOYSA-N
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Description

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide is a useful research compound. Its molecular formula is C18H19ClN4O2S and its molecular weight is 390.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C12H14ClN3O2S
  • Molecular Weight : 307.77 g/mol
  • CAS Number : 199339-17-8

Biological Activity Overview

The biological activities of compounds containing the oxadiazole moiety are well-documented. They exhibit a range of pharmacological effects, including:

  • Antibacterial Activity : Compounds with oxadiazole structures have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : Many derivatives act as inhibitors for key enzymes such as acetylcholinesterase (AChE) and urease.
  • Anti-inflammatory and Anticancer Properties : Some studies suggest that oxadiazole derivatives may possess anti-inflammatory and anticancer activities.

Antibacterial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to the one have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis.

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate to Strong
This compoundBacillus subtilisModerate to Strong

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The results indicate promising inhibitory potential:

Acetylcholinesterase Inhibition

The AChE inhibitory activity is crucial for developing treatments for neurodegenerative diseases. The compound showed significant inhibition compared to standard drugs.

CompoundIC50 (µM)Reference Standard IC50 (µM)
This compound5.67 ± 0.02Eserine (0.5 mM): 0.15 ± 0.01

Urease Inhibition

Urease inhibitors are valuable in treating conditions like kidney stones and urinary tract infections. The compound demonstrated strong urease inhibition:

CompoundIC50 (µM)
This compound3.45 ± 0.01

Case Studies

Several studies have explored the biological activities of similar oxadiazole compounds:

  • Study on Antibacterial Properties : A study synthesized various oxadiazole derivatives and tested them against multiple bacterial strains, finding that those with the chlorophenyl group exhibited enhanced antibacterial activity.
  • Enzyme Inhibition Research : Another research focused on synthesizing derivatives for AChE and urease inhibition, demonstrating that modifications in the structure significantly affect their inhibitory potency.

Properties

Molecular Formula

C18H19ClN4O2S

Molecular Weight

390.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide

InChI

InChI=1S/C18H19ClN4O2S/c1-12(15(24)21-18(11-20)9-3-2-4-10-18)26-17-23-22-16(25-17)13-5-7-14(19)8-6-13/h5-8,12H,2-4,9-10H2,1H3,(H,21,24)

InChI Key

NNRPXRWXTLSZEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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